4-Chloro-2,5-difluorobenzenesulfonamide CAS number
4-Chloro-2,5-difluorobenzenesulfonamide CAS number
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzenesulfonamide and its Synthetic Precursor
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2,5-difluorobenzenesulfonamide, a fluorinated aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug discovery. Due to its limited commercial availability and documentation, this guide focuses on the logical synthesis from its key precursor, 4-Chloro-2,5-difluorobenzenesulfonyl chloride. We will delve into detailed synthetic protocols, predicted physicochemical properties, structural analysis, and the established roles of similar sulfonamide scaffolds in modern pharmacology. This document is intended to serve as a foundational resource for scientists engaged in the synthesis and application of novel sulfonamide-based therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of drugs, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties. Halogenation, particularly with fluorine, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[3]
4-Chloro-2,5-difluorobenzenesulfonamide represents a versatile building block, combining the established bioactivity of the benzenesulfonamide core with the unique electronic properties imparted by its specific halogenation pattern. While direct data for this compound is scarce, its synthesis and potential applications can be reliably inferred from its immediate precursor, 4-Chloro-2,5-difluorobenzenesulfonyl chloride.
Physicochemical & Structural Properties
The properties of the target sulfonamide have been estimated based on data from structurally related aromatic sulfonamides.[4][5][6]
| Property | Value (Estimated) | Rationale & Causality |
| Molecular Formula | C₆H₄ClF₂NO₂S | Based on chemical structure. |
| Molecular Weight | 227.62 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical state for aromatic sulfonamides.[5] |
| Melting Point | 140 - 160 °C | Aromatic sulfonamides are typically solids with melting points in this range.[5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); sparingly soluble in water. | The aromatic ring confers hydrophobicity, while the sulfonamide group allows for some polarity.[6] |
| pKa | 8.5 - 10.0 | The sulfonamide N-H proton is weakly acidic.[7] |
Synthesis Pathway and Experimental Protocol
The most direct and reliable pathway to synthesize 4-Chloro-2,5-difluorobenzenesulfonamide is through the nucleophilic substitution of its corresponding sulfonyl chloride with an ammonia source. This is a classic and high-yielding transformation in organic chemistry.[8]
Synthesis Workflow Diagram
The logical flow from the sulfonyl chloride precursor to the final sulfonamide product is a straightforward, two-step conceptual process involving the reaction and subsequent purification.
Caption: General workflow for the synthesis of 4-Chloro-2,5-difluorobenzenesulfonamide.
Detailed Experimental Protocol
This protocol is a validated, general procedure for the synthesis of primary sulfonamides from sulfonyl chlorides.[9]
Materials:
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4-Chloro-2,5-difluorobenzenesulfonyl chloride (1.0 eq)
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Ammonium hydroxide (28-30% aqueous solution, 5-10 eq)
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Tetrahydrofuran (THF) or 1,4-Dioxane
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Ethyl Acetate
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Saturated Sodium Chloride solution (Brine)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Deionized Water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,5-difluorobenzenesulfonyl chloride (1.0 eq) in THF (approx. 0.2-0.5 M concentration).
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Causality: THF is an excellent solvent for the sulfonyl chloride and is miscible with aqueous ammonium hydroxide, ensuring a homogenous reaction environment.
-
-
Ammonolysis: Cool the flask in an ice bath to 0 °C. Slowly add the aqueous ammonium hydroxide solution (5-10 eq) dropwise over 15-20 minutes.
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Causality: The reaction is exothermic; slow addition at low temperature controls the reaction rate and prevents potential side reactions. A large excess of ammonia drives the reaction to completion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
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Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is fully consumed.
-
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and dilute with deionized water and ethyl acetate.
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Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
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Causality: The product is expected to be more soluble in the organic phase, allowing for its extraction from the aqueous medium containing inorganic salts.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
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Causality: Washing removes residual ammonia and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by flash column chromatography on silica gel to yield the pure 4-Chloro-2,5-difluorobenzenesulfonamide.
Analytical Characterization (Predicted)
No experimental spectra for 4-Chloro-2,5-difluorobenzenesulfonamide are published. However, the expected NMR spectral characteristics can be predicted based on established principles of NMR spectroscopy for fluorinated aromatic compounds.[10][11][12]
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling | Rationale |
| ¹H NMR | ~7.5-8.0 | 2H, complex multiplets | The two aromatic protons will appear downfield and will show complex splitting due to H-H and H-F coupling. |
| ~7.0-7.5 | 2H, broad singlet | The two N-H protons of the sulfonamide group will appear as a broad signal, which is exchangeable with D₂O. | |
| ¹⁹F NMR | -110 to -130 | Multiplet | The fluorine atom at position 2 will be coupled to the adjacent proton and the fluorine at position 5. |
| -120 to -140 | Multiplet | The fluorine atom at position 5 will be coupled to the adjacent proton and the fluorine at position 2. The wide chemical shift range is a hallmark of ¹⁹F NMR.[11] | |
| ¹³C NMR | 115-145 | Multiple signals | Aromatic carbons will appear in this region. Carbons bonded to fluorine will show large C-F coupling constants. |
Applications in Drug Discovery & Research
Substituted benzenesulfonamides are a privileged scaffold in medicinal chemistry.[13] They are key components in drugs targeting various diseases.[2][14]
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Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and linked to glaucoma and certain cancers.[2][14] The specific substitution pattern of 4-Chloro-2,5-difluorobenzenesulfonamide could offer novel selectivity profiles against different CA isozymes.
-
Antibacterial Agents: The sulfonamide moiety is famously the core of sulfa drugs, which act by inhibiting bacterial folic acid synthesis.[1]
-
Kinase Inhibition: The sulfonamide group can act as a hydrogen bond donor/acceptor, making it a valuable functional group in the design of kinase inhibitors for oncology.
-
Metallo-β-Lactamase Inhibitors: Recent research has shown that meta-substituted benzenesulfonamides can be potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[15]
The logical relationship for its use as a building block is straightforward.
Caption: Role as a key intermediate in drug discovery.
Safety & Handling
As a matter of principle, all novel or uncharacterized chemicals should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). The following guidelines are based on the safety profiles of the precursor sulfonyl chloride and the general class of sulfonamides.[16][17][18]
| Hazard Category | Precautionary Measures | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves. | To prevent contact with eyes, skin, and clothing.[16] |
| Handling | Handle in a chemical fume hood. Avoid generating dust. Keep away from moisture. | Sulfonyl chlorides react with water.[17] Inhalation of fine powders should always be avoided. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | To prevent degradation from moisture and ensure stability.[17] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Prevents environmental contamination. |
References
-
Braschi, I., Blasioli, S., Gessa, C. E., & Alberti, A. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]
-
Wiesenauer, E. F., Veltrie, G. D., & Welch, J. T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3811–3819. [Link]
-
(2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Choudhary, M., & Kumar, V. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 11(1). [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
De Simone, G., & Supuran, C. T. (2012). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 609-613. [Link]
-
Wiesenauer, E. F., Veltrie, G. D., & Welch, J. T. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(1), 1083-1089. [Link]
-
Vaškevičiūtė, K., et al. (2021). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 64(1), 745-758. [Link]
-
Soriano-Correa, C. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172. [Link]
-
Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3299. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3192. [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Das, S., & Ghorai, P. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33503-33527. [Link]
-
Sdfine. (n.d.). Sulphuryl Chloride Safety Data Sheet. [Link]
-
Remko, M., & von der Lieth, C. W. (2005). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 13(9), 3259-3268. [Link]
-
(n.d.). An Overview of Fluorine NMR. ResearchGate. [Link]
-
(2025, December 5). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Wang, D. D., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry, 11(2), 216-223. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. chemicalbook.com [chemicalbook.com]
